molecular formula C21H27N3O2 B5365571 N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclohexanecarboxamide

N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclohexanecarboxamide

Numéro de catalogue B5365571
Poids moléculaire: 353.5 g/mol
Clé InChI: VCGOWFLOWWGHKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclohexanecarboxamide, commonly referred to as BMS-986177, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of cancer and other diseases.

Mécanisme D'action

BMS-986177 is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, BMS-986177 can disrupt the signaling pathways that promote cancer cell growth and survival, leading to tumor cell death.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have a range of biochemical and physiological effects in preclinical studies. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines in immune cells. In addition, BMS-986177 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BMS-986177 is its potent inhibitory activity against CK2, which makes it a promising therapeutic agent for the treatment of various diseases. However, the compound has some limitations for use in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high doses.

Orientations Futures

There are several potential future directions for the research and development of BMS-986177. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. In addition, further preclinical studies are needed to evaluate the safety and efficacy of BMS-986177 in animal models of disease. Finally, clinical trials are needed to determine the potential therapeutic benefits of BMS-986177 in humans, particularly for the treatment of cancer and autoimmune diseases.

Méthodes De Synthèse

The synthesis of BMS-986177 involves a multi-step process that begins with the reaction of 3-chloro-4-methylpyridine with benzylamine to form N-benzyl-3-chloro-4-methylpyridin-2-amine. This intermediate is then reacted with 1-hydroxycyclohexanecarboxylic acid to form the final product, BMS-986177. The synthesis method has been optimized to produce high yields of the compound with good purity.

Applications De Recherche Scientifique

BMS-986177 has been studied extensively in preclinical models for its potential use as a therapeutic agent for various diseases. The compound has been shown to have potent inhibitory activity against a range of cancer cell lines, including lung, breast, and colon cancer. In addition, BMS-986177 has shown promising results in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Propriétés

IUPAC Name

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-1-hydroxycyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-24(16-17-9-4-2-5-10-17)19-18(11-8-14-22-19)15-23-20(25)21(26)12-6-3-7-13-21/h2,4-5,8-11,14,26H,3,6-7,12-13,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGOWFLOWWGHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3(CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.